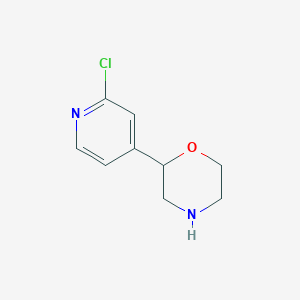

2-(2-Chloro-4-pyridinyl)morpholine

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H11ClN2O |

|---|---|

Molecular Weight |

198.65 g/mol |

IUPAC Name |

2-(2-chloropyridin-4-yl)morpholine |

InChI |

InChI=1S/C9H11ClN2O/c10-9-5-7(1-2-12-9)8-6-11-3-4-13-8/h1-2,5,8,11H,3-4,6H2 |

InChI Key |

WBVXZUTVVJBMEM-UHFFFAOYSA-N |

Canonical SMILES |

C1COC(CN1)C2=CC(=NC=C2)Cl |

Origin of Product |

United States |

Synthetic Methodologies and Route Design

Strategies for the Formation of the Pyridinyl-Morpholine Linkage

The construction of the bond between the pyridine (B92270) and morpholine (B109124) moieties is central to the synthesis of the target compound. The two principal approaches involve forming this bond through either a substitution reaction on the pyridine ring or by constructing the morpholine ring with a pre-attached pyridinyl precursor.

Nucleophilic Aromatic Substitution (SNAr) Approaches to the Pyridine Ring

Nucleophilic aromatic substitution (SNAr) is a cornerstone of synthetic organic chemistry for creating carbon-heteroatom bonds on aromatic systems. youtube.com This method is particularly relevant for the synthesis of 2-(2-Chloro-4-pyridinyl)morpholine, where the chlorine atom on the pyridine ring is displaced by the nitrogen of morpholine. The reaction generally proceeds via an addition-elimination mechanism, where the nucleophile attacks the electron-deficient pyridine ring to form a negatively charged intermediate, which then expels the leaving group to restore aromaticity. youtube.commasterorganicchemistry.com

The direct reaction of a halogenated pyridine, such as 2,4-dichloropyridine (B17371), with morpholine is a common and straightforward method for synthesizing the target compound. This reaction is a classic example of an SNAr process. youtube.com The electron-withdrawing nature of the nitrogen atom in the pyridine ring, coupled with the presence of a good leaving group like chlorine, facilitates the nucleophilic attack by morpholine. stackexchange.com Heating the reactants is often necessary to overcome the activation energy barrier associated with the temporary disruption of aromaticity in the intermediate. youtube.com

For instance, the reaction of 2,4-dichloropyrimidine (B19661) with morpholine demonstrates the feasibility of this approach, although it also highlights the potential for regioselectivity issues. wuxiapptec.com In many cases, the reaction proceeds with good yield, providing a direct route to the desired product.

While direct SNAr reactions are effective, the use of transition metal catalysts, particularly palladium and copper, has significantly expanded the scope and efficiency of amination reactions. nih.govwiley.com These catalysts can facilitate the coupling of amines with aryl halides under milder conditions and with a broader range of substrates. wiley.com

Palladium Catalysis: The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. wiley.com This methodology has been successfully applied to the amination of aryl chlorides with various amines, including morpholine. wiley.comresearchgate.net The use of specific ligands, such as those from the Josiphos family or N-heterocyclic carbenes, can be crucial for achieving high yields and good selectivity, even at low catalyst loadings. nih.gov For the synthesis of this compound, a palladium catalyst in combination with a suitable ligand and base can effectively couple 2,4-dichloropyridine with morpholine.

Copper Catalysis: Copper-catalyzed amination reactions, a modern iteration of the Ullmann condensation, also provide a valuable route to arylamines. researchgate.net These reactions can be particularly useful for the amination of heteroaryl halides. nih.gov Copper(I) salts, often in the presence of a ligand like N,N'-dimethylethylenediamine (DMEDA), can catalyze the amination of chloropyridines with amines. researchgate.net This method offers an alternative to palladium catalysis and can be advantageous in certain contexts. rsc.orgrsc.org

Table 1: Comparison of Catalytic Systems for Pyridinyl-Morpholine Linkage

| Catalyst System | Typical Conditions | Advantages | Disadvantages |

|---|---|---|---|

| Palladium | Pd source (e.g., Pd₂(dba)₃, Pd(OAc)₂), Ligand (e.g., Josiphos, RuPhos), Base (e.g., NaOt-Bu), Solvent (e.g., THF, Toluene) | High efficiency, broad substrate scope, low catalyst loadings possible. nih.gov | Ligand cost, potential for catalyst poisoning. |

| Copper | Cu(I) salt (e.g., CuI, Cu₂O), Ligand (e.g., L-proline, DMEDA), Base (e.g., K₂CO₃, K₃PO₄), Solvent (e.g., Ethylene glycol, DMSO) | Lower cost catalyst, effective for heteroaryl halides. researchgate.net | Often requires higher temperatures, may have narrower substrate scope than Pd. |

The position and electronic nature of substituents on the pyridine ring have a profound impact on the rate and regioselectivity of SNAr reactions. researchgate.net Electron-withdrawing groups enhance the electrophilicity of the pyridine ring, thereby accelerating the rate of nucleophilic attack. masterorganicchemistry.com Conversely, electron-donating groups decrease reactivity. researchgate.net

In the case of 2,4-dichloropyridine, the nitrogen atom and the two chlorine atoms all exert an electron-withdrawing effect, making the ring susceptible to nucleophilic attack. The regioselectivity of the reaction—that is, whether the morpholine attacks at the C2 or C4 position—is governed by a combination of electronic and steric factors. wuxiapptec.com

Theoretical calculations, such as Frontier Molecular Orbital (FMO) analysis, can be used to predict the most likely site of attack. researchgate.netchemrxiv.org The position with the largest Lowest Unoccupied Molecular Orbital (LUMO) coefficient is generally the most electrophilic and therefore the most susceptible to nucleophilic attack. mdpi.com For 2,4-dichloropyridine, the C4 position is often favored for nucleophilic attack due to the combined electron-withdrawing effects of the nitrogen and the C2-chloro substituent, which stabilize the negative charge in the intermediate. stackexchange.comresearchgate.net However, the presence of other substituents on the ring can alter this preference. wuxiapptec.com For example, an electron-donating group at the C6 position of a 2,4-dichloropyrimidine can direct the substitution to the C2 position. wuxiapptec.com

The efficiency of the SNAr reaction to form this compound is highly dependent on the reaction conditions. Careful optimization of these parameters is crucial for maximizing the yield and minimizing side reactions.

Solvent Effects: The choice of solvent can significantly influence the rate of SNAr reactions. Polar aprotic solvents, such as dimethyl sulfoxide (B87167) (DMSO) and dimethylformamide (DMF), are often preferred as they can solvate the cationic counter-ion of the base and increase the nucleophilicity of the amine. nih.govguidechem.com In some cases, "green" solvents like water have been shown to be effective, particularly when used with a suitable base like potassium fluoride (B91410). nih.gov

Base Selection: A base is typically required to neutralize the hydrogen halide that is formed during the reaction. Common bases include organic amines like triethylamine (B128534) or inorganic bases such as potassium carbonate or sodium hydroxide. nih.govnih.gov The strength and solubility of the base can affect the reaction rate and outcome. For instance, in aqueous media, potassium fluoride has been found to be a particularly effective base for the amination of heteroaryl chlorides. nih.gov

Temperature and Pressure: SNAr reactions often require elevated temperatures to proceed at a reasonable rate. youtube.com Microwave irradiation has been shown to significantly accelerate these reactions, often leading to higher yields in shorter reaction times. nih.gov In some cases, increased pressure may also be employed to facilitate the reaction, particularly when working with volatile reactants or at temperatures above the solvent's boiling point.

Table 2: Optimization of Reaction Conditions for the Amination of Chloropyrazine with Morpholine

| Entry | Solvent | Base | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| 1 | DMSO | K₂CO₃ | 80 | High |

| 2 | Water | K₂CO₃ | 100 | Moderate |

| 3 | Water | KF | 100 | High |

| 4 | Water | Et₃N | 100 | Low |

| 5 | Microwave | Water, KF | 150 | High |

Data adapted from a study on the amination of heteroaryl chlorides. nih.gov

Cyclization Reactions Involving Pyridine and Morpholine Precursors

An alternative to forming the pyridinyl-morpholine bond directly is to construct the morpholine ring from precursors that already contain the pyridinyl moiety. This approach involves intramolecular cyclization reactions.

One strategy involves the reaction of a β-amino alcohol containing the pyridinyl group. bris.ac.uk For example, a 2-aminoethanol derivative with a 2-chloro-4-pyridinyl group attached to the nitrogen could undergo an intramolecular cyclization to form the morpholine ring. This cyclization can be promoted by a base and often involves the formation of an ylide intermediate that facilitates the ring-closing step. bris.ac.uk

Another approach utilizes a tandem reaction sequence. For instance, a gold-catalyzed cyclization of an alkynylamine or alkynylalcohol can be employed to construct the morpholine ring. rsc.org While this method is elegant, its application to the synthesis of this compound would depend on the availability of the appropriately substituted starting materials.

Other methods for morpholine synthesis include the reaction of β-amino alcohols with α-phenylvinylsulfonium salts or the Wacker-type aerobic oxidative cyclization of alkenes. organic-chemistry.org The applicability of these methods to the specific target compound would require further investigation.

Transition Metal-Mediated Cross-Coupling Reactions for C-N Bond Formation

The formation of the carbon-nitrogen (C-N) bond between the pyridine and morpholine rings is a critical step in the synthesis of this compound. Transition metal-catalyzed cross-coupling reactions are powerful tools for forging such bonds, offering high efficiency and selectivity. nih.govrsc.org These reactions typically involve the coupling of an aryl halide (or its equivalent) with an amine in the presence of a metal catalyst, often from Group 10, such as palladium or nickel. mdpi.com

The Buchwald-Hartwig amination is a prominent example of a palladium-catalyzed cross-coupling reaction used for C-N bond formation. researchgate.net This reaction has been successfully applied to the amination of various activated N-heteroaromatic substrates. researchgate.net In the context of synthesizing the target molecule, this would involve the reaction of a 2,4-dihalopyridine with morpholine. Research has shown that highly regioselective amination at the C-2 position of 2,4-dichloropyridine can be achieved with various anilines and heterocyclic amines using this methodology. researchgate.net

While traditional methods often require harsh conditions, recent advancements have focused on developing milder and more versatile protocols. nih.govnih.gov For instance, the use of specific ligands can enhance the catalyst's activity and selectivity, allowing the reaction to proceed under more benign conditions. biosynce.com The choice of catalyst, ligands, base, and solvent all play a crucial role in the outcome of the reaction, influencing both yield and regioselectivity. acs.org

Synthesis of the 2-Chloro-4-pyridinyl Scaffold

The synthesis of the 2-chloro-4-pyridinyl scaffold is a foundational aspect of producing this compound. This involves strategic halogenation and functional group manipulations on the pyridine ring.

Halogenation Strategies for Pyridine Derivatives

The introduction of a chlorine atom at the C-2 position of the pyridine ring is a key transformation. Pyridine is an electron-deficient heterocycle, making direct electrophilic halogenation challenging, often requiring harsh conditions and resulting in mixtures of isomers. nih.govnih.gov

Several strategies have been developed to achieve selective halogenation of pyridines. nih.govchemrxiv.org One approach involves the use of pyridine N-oxides, which can be selectively halogenated at the 2-position. nih.gov Another method utilizes designed phosphine (B1218219) reagents that can be installed at the 4-position of pyridines and subsequently displaced by a halide. nih.govacs.org Radical chlorination at high temperatures is another viable, albeit less selective, method. youtube.com

For obtaining the 2-chloro-4-substituted pyridine pattern, a common starting material is 2,4-dichloropyridine. The differential reactivity of the two chlorine atoms allows for selective substitution reactions.

Transformation of Precursor Functional Groups (e.g., nitro-to-amino, amino-to-chloro)

The synthesis of the 2-chloro-4-pyridinyl scaffold can also be achieved through the transformation of precursor functional groups. A common pathway involves the use of nitropyridine derivatives. ntnu.nonih.gov For instance, a nitro group can be introduced onto the pyridine ring and subsequently reduced to an amino group. This amino group can then be converted to a chloro group via a Sandmeyer-type reaction.

A patent describes a method for preparing 2-chloro-5-nitropyridine (B43025) starting from 2-halogenated acrylate, which is then chlorinated. google.com Another patent details the synthesis of 2-chloro-4-aminopyridine from 2-chloro-4-nitropyridine (B32982) N-oxide by reduction with iron powder and acetic acid. google.com

The transformation of a 2-amino group to a 2-chloro group is a well-established process. For example, a patent discloses the synthesis of 2-chloro-4-methylpyridine (B103993) from 2-amino-4-methylpyridine (B118599) using phosphorus oxychloride (POCl3). google.com

Functional Group Interconversions on the Pyridine Ring for Positional Isomer Control

Controlling the position of functional groups on the pyridine ring is crucial for the synthesis of the desired isomer. The electronic properties of existing substituents on the ring significantly influence the regioselectivity of subsequent reactions. mdpi.com For instance, electron-donating groups can direct incoming electrophiles to specific positions, while electron-withdrawing groups have the opposite effect.

Strategic functional group interconversions allow for the manipulation of these directing effects. A nitro group, for example, is a strong electron-withdrawing group that can be used to direct other substituents before being transformed into another functional group, such as an amino or chloro group. nih.gov The interconversion between pyridine and other heterocyclic rings, such as pyrimidine (B1678525), can also be a strategy to access specific substitution patterns. wur.nl Recent research has also explored methods for the targeted replacement of a nitrogen atom in the pyridine ring with a functionalized carbon atom, offering novel pathways for scaffold modification. nih.gov

Convergent and Linear Synthetic Strategies for this compound

The assembly of this compound can be approached through either a linear or a convergent synthetic strategy.

The choice between a linear and convergent strategy depends on factors such as the availability of starting materials, the complexity of the target molecule, and the efficiency of the individual reaction steps.

Green Chemistry Principles in Synthetic Route Development

The application of green chemistry principles is increasingly important in the development of synthetic routes for pharmaceuticals and their intermediates. rasayanjournal.co.inresearchgate.net These principles aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. rasayanjournal.co.in

For the synthesis of pyridine derivatives, several green chemistry approaches have been explored. nih.govnih.gov These include the use of:

Catalysis: Catalytic reactions are inherently greener than stoichiometric reactions as they reduce the amount of waste generated. biosynce.com The use of highly efficient and recyclable catalysts is a key aspect of green synthesis.

Alternative Solvents: Traditional organic solvents are often volatile and toxic. The use of greener solvents, such as water, ionic liquids, or even solvent-free conditions, can significantly reduce the environmental impact of a synthesis. rasayanjournal.co.in

Microwave-Assisted Synthesis: Microwave irradiation can accelerate reaction rates, often leading to higher yields and cleaner reactions in shorter times compared to conventional heating. nih.gov

Multicomponent Reactions: These reactions combine three or more reactants in a single step to form a complex product, which improves atom economy and reduces the number of synthetic steps and purification procedures. nih.govnih.gov

By incorporating these principles into the synthetic design for this compound, it is possible to develop more sustainable and environmentally friendly manufacturing processes.

Solvent Selection and Reduction

The choice of solvent is critical in both the precursor preparation and the final substitution reaction, influencing reaction rates, yields, and ease of product purification.

Reduction of 2-Chloro-4-nitropyridine: The synthesis of the key intermediate, 2-chloro-4-aminopyridine, is achieved through the reduction of 2-chloro-4-nitropyridine. Various reduction methods can be employed, with solvent selection being a key parameter. One documented method uses iron powder in a mixture of ethanol (B145695) and water, catalyzed by concentrated hydrochloric acid. google.com Another approach involves using glacial acetic acid as the solvent with iron powder. The selection of protic solvents like ethanol, water, or acetic acid is common for metal-acid reduction systems.

Nucleophilic Aromatic Substitution: For the final coupling of the pyridine derivative with morpholine, polar aprotic solvents are generally preferred. Solvents such as dimethylformamide (DMF), tetrahydrofuran (B95107) (THF), toluene (B28343), and dioxane are commonly used for Buchwald-Hartwig aminations. libretexts.org These solvents effectively dissolve the reactants and the palladium catalyst complex while facilitating the reaction mechanism. The choice can also be influenced by the reaction temperature, with higher-boiling point solvents like toluene or dioxane being suitable for reactions requiring elevated temperatures. libretexts.org

| Reaction Step | Typical Solvents | Rationale for Selection |

|---|---|---|

| Reduction of 2-chloro-4-nitropyridine | Ethanol/Water, Glacial Acetic Acid | Effective for metal-acid reduction systems, good solubility for reactants. google.com |

| Buchwald-Hartwig Amination | Toluene, Dioxane, THF, DMF | Polar aprotic nature, good solubility for catalyst complex and reactants, suitable for required temperature range. libretexts.org |

Catalyst Development for Enhanced Efficiency

Catalysis is central to the modern synthesis of this compound, particularly in the context of C-N cross-coupling reactions. The evolution of catalyst systems has been driven by the need for higher yields, milder reaction conditions, and broader substrate scope.

The Buchwald-Hartwig amination is a prime example of a palladium-catalyzed reaction that has revolutionized aryl amine synthesis. wikipedia.org The catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by amine coordination, deprotonation, and reductive elimination to yield the desired product and regenerate the catalyst. wikipedia.orglibretexts.org

The efficiency of this process is highly dependent on the choice of ligand coordinated to the palladium center.

First-generation catalysts often utilized tri-ortho-tolylphosphine. nih.gov

Second-generation catalysts introduced bidentate phosphine ligands like BINAP and DPPF, which improved reaction rates and reliability. wikipedia.org

Third and fourth-generation catalysts feature sterically hindered, electron-rich monophosphine ligands, such as biaryl dialkylphosphines (e.g., XPhos) and ferrocenyl-based ligands (e.g., Josiphos family). nih.gov These advanced catalysts have expanded the reaction's scope to include less reactive aryl chlorides and enable reactions at very low catalyst loadings (in the parts-per-million range), significantly boosting efficiency. nih.gov

For the synthesis of this compound from a 2-chloro-4-halopyridine, a modern, highly active palladium-ligand system would be the preferred choice to ensure a high-yield and efficient transformation.

| Catalyst Generation | Typical Ligands | Key Advantages |

|---|---|---|

| First | P(o-tolyl)₃ | Initial proof-of-concept for Pd-catalyzed amination. nih.gov |

| Second | BINAP, DPPF | Improved rates, reliable for primary amines. wikipedia.org |

| Third/Fourth | XPhos, SPhos, Josiphos ligands | High activity for aryl chlorides, very low catalyst loadings, broad scope. nih.gov |

Waste Minimization and Atom Economy

The principles of green chemistry are increasingly integral to modern synthetic route design, emphasizing waste reduction and maximal incorporation of reactant atoms into the final product. rsc.org

Atom Economy: The concept of atom economy, a central pillar of green chemistry, provides a framework for evaluating the efficiency of a chemical reaction. It calculates the percentage of the total mass of reactants that is incorporated into the desired product.

For the synthesis of this compound via a substitution reaction, the atom economy is inherently less than 100% because a leaving group and a proton from the amine are eliminated, forming a stoichiometric byproduct (e.g., a salt).

Reaction: 2-Chloro-4-iodopyridine + Morpholine → this compound + HI

Analysis: In this substitution, the atoms of the hydroiodic acid (HI) byproduct are considered waste, thus lowering the atom economy.

In contrast, addition reactions, which incorporate all reactant atoms into the final product, have a theoretical atom economy of 100%. While the core synthesis of the target molecule is a substitution, applying green chemistry principles would favor routes that minimize the molecular weight of byproducts and utilize catalytic rather than stoichiometric reagents. The use of palladium catalysis, where only a tiny amount of catalyst is needed, aligns well with these principles, as it drastically reduces the waste associated with a stoichiometric promoter. acs.org

Waste Minimization Strategies:

Catalytic Processes: Employing highly efficient catalysts like the fourth-generation Buchwald-Hartwig systems reduces the need for excess reagents and minimizes catalyst-related waste. nih.gov

Solvent Choice: Selecting solvents that are recyclable, non-toxic, and require minimal energy for removal contributes to a greener process.

Process Intensification: Optimizing reaction conditions (temperature, concentration, reaction time) can maximize yield and reduce the formation of side products, simplifying purification and minimizing waste streams.

Evaluating synthetic routes using green chemistry metrics, such as atom economy and E-factor (Environmental factor, which measures the total weight of waste produced per unit of product), is crucial for developing more sustainable manufacturing processes. researchgate.netresearchgate.net

Advanced Spectroscopic and Structural Elucidation Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the structural determination of organic molecules, providing detailed information about the carbon-hydrogen framework.

A detailed search of scientific literature and chemical databases did not yield publicly available, experimentally determined one-dimensional NMR data (¹H and ¹³C) for 2-(2-Chloro-4-pyridinyl)morpholine. While spectral data for related fragments such as 2-chloropyridine (B119429) and various N-substituted morpholines are documented, specific chemical shifts (δ) and coupling constants (J) for the title compound have not been published.

No two-dimensional NMR studies (COSY, HSQC, HMBC, or NOESY) for this compound have been reported in the available scientific literature. Such analyses would be crucial for unambiguously assigning proton and carbon signals and confirming the connectivity between the pyridine (B92270) and morpholine (B109124) rings, as well as elucidating through-space correlations.

Information regarding dynamic NMR studies to investigate the conformational exchange of the morpholine ring or the rotational barrier around the C-N bond connecting the two heterocyclic moieties of this compound is not available in the reviewed sources.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Elemental Composition

Experimental data from High-Resolution Mass Spectrometry (HRMS), which would provide the exact mass of the molecular ion and confirm its elemental composition, has not been found for this compound in the surveyed scientific literature and databases.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Molecular Fingerprinting

A search for experimentally recorded Fourier-Transform Infrared (FT-IR) or Raman spectra for this compound did not yield any specific results. While characteristic absorption bands for the morpholine and chloropyridine functional groups are well-established from studies of other molecules, a dedicated spectrum for the title compound is not publicly available.

X-ray Crystallography for Solid-State Structural Determination

There are no published reports of a single-crystal X-ray diffraction analysis for this compound. Therefore, definitive data on its solid-state conformation, bond lengths, and bond angles are currently unavailable.

Due to a lack of publicly available scientific research on the specific chemical compound “this compound,” it is not possible to generate an article that adheres to the provided detailed outline on its advanced spectroscopic and structural elucidation. Searches for data regarding its absolute configuration, torsion angles, intermolecular interactions, supramolecular architecture, crystal engineering, and polymorphism have not yielded any specific findings for this molecule.

Scientific literature on related compounds or general principles of spectroscopic and structural analysis exists, but per the user's strict instructions, no information outside the explicit scope of “this compound” can be included. Therefore, without primary or secondary research sources detailing the crystallographic and spectroscopic properties of this particular compound, the requested article cannot be factually generated.

Computational and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy and computational cost to predict a wide range of molecular properties. nanobioletters.com It is frequently used to analyze the electronic structure, geometry, and vibrational frequencies of organic molecules.

Electronic structure analysis focuses on the distribution of electrons within the molecule, which is fundamental to its chemical behavior.

Frontier Molecular Orbitals (FMOs): According to Frontier Molecular Orbital theory, the reactivity of a molecule can be understood by examining its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO is the orbital from which the molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's kinetic stability and chemical reactivity; a large gap suggests high stability and low reactivity. researchgate.net For 2-(2-Chloro-4-pyridinyl)morpholine, the HOMO would likely be distributed over the electron-rich morpholine (B109124) and pyridine (B92270) rings, while the LUMO would be centered on the pyridine ring, influenced by the electron-withdrawing chloro-substituent.

Electrostatic Potential (ESP): The ESP map illustrates the charge distribution on the molecule's surface. It is a valuable tool for predicting how a molecule will interact with other charged species. bhu.ac.in In an ESP map, red regions indicate negative electrostatic potential (areas rich in electrons, like those around the nitrogen and oxygen atoms), while blue regions signify positive electrostatic potential (electron-poor areas, such as near hydrogen atoms). bhu.ac.in For this compound, the most negative potential would be expected around the pyridine nitrogen and morpholine oxygen atoms, identifying them as likely sites for electrophilic attack or hydrogen bonding.

| Parameter | Hypothetical Value (eV) | Description |

| HOMO Energy | -6.5 | Energy of the highest occupied molecular orbital. |

| LUMO Energy | -1.8 | Energy of the lowest unoccupied molecular orbital. |

| HOMO-LUMO Gap | 4.7 | Energy difference, indicating chemical stability. researchgate.net |

Note: The values in this table are hypothetical and serve to illustrate how FMO data is typically presented. Specific calculations for this compound are required for actual values.

Molecules with rotatable bonds, like the one connecting the pyridine and morpholine rings in this compound, can exist in multiple spatial arrangements called conformations. DFT calculations can determine the relative energies of these different conformations.

For the morpholine ring itself, a "chair" conformation is typically the most stable arrangement. nih.gov Computational studies on similar molecules, such as formyl pyridines, have shown that DFT can accurately predict the rotational barriers between different planar and non-planar structures. nih.gov A conformational analysis of this compound would map out the energy landscape related to the torsion angle between the two rings, identifying the most stable (lowest energy) conformer and the energy barriers to rotation.

DFT is a highly effective method for predicting spectroscopic data, which can be compared with experimental results to confirm molecular structures.

NMR Chemical Shifts: Theoretical calculations can predict the ¹H and ¹³C nuclear magnetic resonance (NMR) chemical shifts with a high degree of accuracy. nih.gov Advanced methods, often incorporating machine learning with DFT data, can achieve mean absolute errors as low as 0.16 ppm for ¹H and 2.05 ppm for ¹³C shifts. arxiv.org Such predictions are invaluable for assigning peaks in experimental spectra to specific atoms in the molecule.

| Atom | Predicted ¹³C Shift (ppm) | Experimental ¹³C Shift (ppm) |

| C2 (Pyridine) | 162.1 | 161.5 |

| C3 (Pyridine) | 108.4 | 107.9 |

| C4 (Pyridine) | 155.3 | 154.8 |

| C5 (Pyridine) | 109.2 | 108.7 |

| C6 (Pyridine) | 148.5 | 148.0 |

Note: This data is illustrative, based on typical accuracies for pyridine derivatives, and does not represent actual results for this compound.

Vibrational Frequencies: DFT calculations can compute the vibrational frequencies that correspond to peaks in infrared (IR) and Raman spectra. These calculated frequencies are used to assign specific molecular vibrations, such as C-H stretching, C=C ring vibrations, and C-Cl stretching, to the experimentally observed spectral bands. nih.govresearchgate.net For substituted pyridines, characteristic ring vibrations are typically found in the 1400–1600 cm⁻¹ region. nih.gov

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Description |

| C-H Stretch (Aromatic) | 3050 - 3100 | Stretching of C-H bonds on the pyridine ring. nih.gov |

| C-H Stretch (Aliphatic) | 2850 - 2960 | Stretching of C-H bonds on the morpholine ring. |

| C=C/C=N Ring Stretch | 1400 - 1600 | Vibrations of the pyridine ring framework. nih.gov |

| C-Cl Stretch | 650 - 750 | Stretching of the carbon-chlorine bond. |

Note: Frequencies are typical ranges and require specific DFT calculations for the title compound.

While no specific reaction mechanism studies for this compound were found, DFT is a primary tool for such investigations. It allows chemists to model the entire path of a chemical reaction, from reactants to products. This involves locating the high-energy transition state structure and calculating the activation energy barrier, which determines the reaction rate. wikipedia.org This would be particularly useful for studying nucleophilic substitution reactions at the chloro-substituted position on the pyridine ring.

Molecular Dynamics (MD) Simulations for Dynamic Behavior in Solution

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time. This approach provides insight into the dynamic behavior of this compound in a solvent, such as water or an organic solvent. MD simulations can reveal information about conformational flexibility, solvent interactions, and the stability of molecular aggregates. nih.gov For example, studies on similar heterocyclic compounds have used MD to understand their binding affinity with biological targets like proteins. nih.gov

Quantum Chemical Topology (QCT) and Bonding Analysis (e.g., AIM, NBO)

Quantum Chemical Topology (QCT) methods analyze the electron density to characterize chemical bonding.

Natural Bond Orbital (NBO) Analysis: NBO analysis examines charge transfer interactions between filled and vacant orbitals, providing a detailed picture of bonding and intermolecular forces like hydrogen bonds. nih.gov For this compound, NBO analysis could quantify the delocalization of electron density between the morpholine and pyridine rings and detail the nature of the C-Cl bond.

Atoms in Molecules (AIM): The AIM theory of Richard Bader defines atoms and bonds based on the topology of the electron density. It is used to characterize the strength and nature (e.g., covalent vs. ionic) of chemical bonds and non-covalent interactions.

Chemical Reactivity and Derivatization Studies

Reactions at the Pyridine (B92270) Ring

The pyridine ring's electronic nature and the presence of a chlorine atom at the 2-position are the primary determinants of its reactivity.

The chlorine atom at the C2 position of the pyridine ring is susceptible to nucleophilic aromatic substitution (SNAr). This reactivity is enhanced by the electron-withdrawing nature of the pyridine nitrogen, which stabilizes the intermediate Meisenheimer complex formed during the attack of a nucleophile. rsc.org A variety of nucleophiles can displace the chloride, leading to a diverse range of substituted pyridine derivatives.

Common nucleophiles for this transformation include amines, alkoxides, and thiols. For instance, reaction with various amines would yield 2-amino-4-morpholinopyridine (B1291362) derivatives. While specific studies on 2-(2-chloro-4-pyridinyl)morpholine are limited, the general reactivity of 2-chloropyridines suggests that it would readily react with nucleophiles under appropriate conditions. rsc.orgnih.gov For example, the reaction of 4-chloropyridine (B1293800) with sodium methoxide (B1231860) readily proceeds to give the corresponding methoxy (B1213986) ether, illustrating the feasibility of such substitutions on the pyridine ring. chegg.com

| Nucleophile | Reagent Example | Product Type | Reaction Conditions |

| Amine | Primary/Secondary Amines | 2-Amino-4-morpholinopyridine derivatives | Typically requires heat or base catalysis. rsc.orgnih.gov |

| Alkoxide | Sodium Methoxide | 2-Methoxy-4-morpholinopyridine | Reaction in an alcohol solvent like methanol. chegg.com |

| Thiolate | Sodium Thiophenoxide | 2-(Phenylthio)-4-morpholinopyridine | Often carried out in a polar aprotic solvent. |

This table presents expected reactions based on the general reactivity of 2-chloropyridines, as specific data for this compound is not extensively documented.

Electrophilic aromatic substitution on the pyridine ring is generally difficult due to its electron-deficient nature. The ring nitrogen deactivates the aromatic system towards attack by electrophiles. Furthermore, under the acidic conditions often required for these reactions (e.g., nitration with mixed acid), the pyridine nitrogen is protonated, further deactivating the ring. Consequently, forcing conditions are typically necessary, and the substitution, if it occurs, is directed to the C3 and C5 positions.

A common strategy to achieve electrophilic substitution on pyridines is through the corresponding N-oxide. The N-oxide group is activating and directs electrophiles to the C4 position. Following substitution, the N-oxide can be removed by reduction. For instance, 2-chloropyridine (B119429) can be oxidized to 2-chloropyridine N-oxide, which can then be nitrated at the 4-position to yield 2-chloro-4-nitropyridine (B32982) N-oxide. google.comchemicalbook.com Subsequent reduction would yield 4-amino-2-chloropyridine. google.comgoogle.com However, in the case of this compound, the C4 position is already substituted, which would direct electrophilic attack to other positions, likely C3 or C5, though this is expected to be a challenging transformation.

The chloro-substituent at the C2 position serves as an excellent handle for various palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds.

Suzuki-Miyaura Coupling: This reaction pairs the aryl chloride with an organoboron reagent, typically a boronic acid or its ester, to form a biaryl compound. The Suzuki coupling of 2-chloropyridines with arylboronic acids is a well-established method for creating C-C bonds. researchgate.netbeilstein-journals.org For this compound, this reaction would provide access to a wide array of 2-aryl-4-morpholinopyridine derivatives. The reaction is typically catalyzed by a palladium(0) species, often generated in situ from a palladium(II) precursor, in the presence of a base. mdpi.comnih.gov

Sonogashira Coupling: This reaction involves the coupling of the aryl chloride with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst, to produce an alkynyl-substituted pyridine. beilstein-journals.orgnih.govresearchgate.net This method would allow for the introduction of various acetylenic groups at the C2 position of the pyridine ring. The reaction is generally carried out under mild conditions with an amine base. beilstein-journals.orgnih.gov

Heck Coupling: The Heck reaction couples the aryl chloride with an alkene to form a new substituted alkene. wikipedia.orgresearchgate.netorganic-chemistry.org This would enable the synthesis of 2-vinyl-4-morpholinopyridine derivatives. The reaction is catalyzed by a palladium complex and requires a base to neutralize the hydrogen halide formed. wikipedia.orgsctunisie.org

Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a powerful method for forming C-N bonds by coupling an aryl halide with an amine. nih.govwikipedia.org This reaction could be used to replace the chloro group of this compound with a variety of primary or secondary amines, leading to the synthesis of diverse 2-amino-4-morpholinopyridine derivatives. rsc.orgmit.eduresearchgate.net

| Coupling Reaction | Coupling Partner | Catalyst System (Example) | Product Type |

| Suzuki-Miyaura | Phenylboronic acid | Pd(PPh₃)₄ / Base (e.g., K₂CO₃) mdpi.comnih.gov | 2-Phenyl-4-morpholinopyridine |

| Sonogashira | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI / Amine Base beilstein-journals.orgnih.gov | 2-(Phenylethynyl)-4-morpholinopyridine |

| Heck | Styrene | Pd(OAc)₂ / Ligand / Base wikipedia.orgresearchgate.net | 2-(2-Styryl)-4-morpholinopyridine |

| Buchwald-Hartwig | Aniline | Pd₂(dba)₃ / Ligand / Base nih.govresearchgate.net | 2-(Phenylamino)-4-morpholinopyridine |

This table illustrates potential cross-coupling reactions. The specific conditions and yields would require experimental optimization for this compound.

The nitrogen atom of the pyridine ring can be oxidized to an N-oxide using various oxidizing agents, such as peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in acetic acid. arkat-usa.orggoogle.comgoogle.com The resulting N-oxide, this compound N-oxide, would have altered reactivity. As mentioned previously, N-oxidation activates the pyridine ring for certain reactions and can alter the regioselectivity of substitutions. google.comchemicalbook.com The N-oxide functionality can also be a useful intermediate that can be later removed by deoxygenation. arkat-usa.org

Reactions at the Morpholine (B109124) Nitrogen

The nitrogen atom of the morpholine ring is a secondary amine and exhibits typical nucleophilic and basic properties.

The morpholine nitrogen can be readily alkylated or acylated to introduce a variety of substituents.

Alkylation: Reaction with alkyl halides, such as methyl iodide or benzyl (B1604629) bromide, in the presence of a base would yield the corresponding N-alkylated quaternary ammonium (B1175870) salt. This reaction proceeds via a standard SN2 mechanism.

Acylation: The morpholine nitrogen can be acylated using acyl chlorides or anhydrides. For example, reaction with acetyl chloride would yield N-acetyl-2-(2-chloro-4-pyridinyl)morpholine. This reaction is often carried out in the presence of a non-nucleophilic base, like pyridine or triethylamine (B128534), to neutralize the HCl produced. sigmaaldrich.com These acylated derivatives are amides and generally exhibit different solubility and reactivity profiles compared to the parent compound.

| Reaction | Reagent Example | Product Type |

| Alkylation | Methyl Iodide | 4-Methyl-2-(2-chloro-4-pyridinyl)morpholin-4-ium iodide |

| Acylation | Acetyl Chloride | 4-Acetyl-2-(2-chloro-4-pyridinyl)morpholine |

This table outlines expected reactions at the morpholine nitrogen based on its secondary amine character.

Formation of Amides, Carbamates, and Sulfonamides

The synthesis of amide, carbamate, or sulfonamide derivatives directly on the morpholine nitrogen of the title compound is not feasible due to the absence of a proton on the tertiary amine. Instead, these functional groups can be introduced by leveraging the reactivity of the 2-chloro-pyridine moiety. One plausible route involves the nucleophilic aromatic substitution of the chloride with an amine, followed by reaction with an appropriate acylating or sulfonylating agent. Alternatively, palladium-catalyzed cross-coupling reactions can be employed to directly form C-N or C-C bonds, which can then be further functionalized.

For instance, the synthesis of pyridine sulfonamides often begins with the corresponding chloropyridine. A general approach might involve the conversion of the chloro-group to a sulfonyl chloride, which can then be reacted with an amine. google.com More directly, cross-coupling reactions can introduce moieties that already contain or can be converted to amides. Research on the synthesis of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives, for example, involves activating a carboxylic acid to its acid chloride and then reacting it with various amines to form the final amide product. nih.gov While this applies to a different system, the principle of activating a pyridine- or benzene-ring-bound carboxyl group for amidation is a general and widely used strategy. organic-chemistry.org

Transformations of the Morpholine Ring System

The morpholine ring, while generally stable, can undergo specific transformations that alter its structure, such as ring-opening, expansion, or stereoselective modifications.

Ring-Opening and Ring-Expansion Reactions

Ring-opening of the morpholine heterocycle can be achieved under specific conditions. For N-aryl cyclic amines, regioselective ozonation has been shown to produce N-aryl lactams, effectively introducing a carbonyl group adjacent to the nitrogen atom. nih.govlibrary.wales This transformation represents a "metal-free" method for introducing a carbonyl function into the heterocyclic ring, converting the morpholine into a morpholin-3-one (B89469) derivative. nih.govlibrary.wales

Ring-expansion reactions offer a pathway to larger heterocyclic systems, such as 1,4-oxazepanes. Studies on related N-benzyl-3-chloromethylmorpholine have shown that reaction with phenoxide anions can lead to a ring-expanded 1,4-oxazepane (B1358080) product. This transformation is proposed to proceed through neighboring group participation, forming an intermediate aziridinium (B1262131) cation that is subsequently opened by the nucleophile to yield the seven-membered ring. rsc.org Although this requires a specific substituent pattern not present on the title compound, it illustrates a potential pathway for morpholine ring expansion.

Stereoselective Modifications

While this compound is achiral, the introduction of substituents onto the morpholine ring can create stereocenters. The development of stereoselective methods for synthesizing substituted morpholines is an active area of research. acs.org

Several strategies for the stereoselective synthesis of morpholines have been developed, which could hypothetically be adapted to produce chiral derivatives of the title compound or modify it stereoselectively. These methods include:

Asymmetric Hydrogenation: Chiral catalysts can be used for the asymmetric hydrogenation of unsaturated precursors to yield chiral substituted morpholines. documentsdelivered.com

Pd-catalyzed Carboamination: Enantiopure amino alcohols can be converted to O-allyl ethanolamines, which then undergo a palladium-catalyzed coupling with an aryl halide to generate cis-3,5-disubstituted morpholines with high stereoselectivity. nih.gov

Photocatalytic Annulation: A modern approach uses visible-light photocatalysis for the diastereoselective annulation of readily available starting materials to construct substituted 2-aryl morpholines. figshare.comnih.gov

These methods typically build the ring stereoselectively from acyclic precursors rather than modifying a pre-existing morpholine. However, they demonstrate the feasibility of accessing enantiomerically pure or enriched morpholine structures.

Regioselective Transformations of the Compound

Regioselectivity is a key consideration in the functionalization of this compound, which possesses multiple potential reaction sites. The primary sites for transformation are the C2-chloro position and the various C-H bonds on the pyridine ring.

The 2-chloro substituent makes the C2 position highly susceptible to nucleophilic aromatic substitution (SNAr). wikipedia.org A wide range of nucleophiles can displace the chloride, providing a straightforward method for introducing new functional groups. This reactivity is a cornerstone of pyridine chemistry.

For more complex functionalization, directed metalation or pyridyne intermediates can be used. The generation of 3,4-pyridyne intermediates from 3-chloropyridines allows for regioselective 3,4-difunctionalization. nih.govresearchgate.net In this approach, regioselective lithiation followed by reaction with a Grignard reagent can generate a pyridyne, which is then trapped by the nucleophilic portion of the Grignard reagent at the C4 position. The resulting 3-pyridylmagnesium species can be quenched with an electrophile. nih.gov This highlights the potential for regioselective derivatization at the C3 and C4 positions of the pyridine ring, adjacent to the morpholine substituent.

The table below summarizes potential regioselective reactions applicable to the 2-chloropyridine core.

| Reaction Type | Position(s) | Reagents & Conditions | Potential Product Type | Reference |

|---|---|---|---|---|

| Nucleophilic Aromatic Substitution (SNAr) | C2 | Amines, Alkoxides, Thiolates | 2-Amino/Alkoxy/Thio-pyridines | wikipedia.org |

| Palladium-Catalyzed C-H Arylation | C3, C5, C6 | Fluoroarenes, Pd catalyst | 2-Chloro-4-morpholinyl-(fluoroaryl)pyridines | chemrxiv.org |

| Pyridyne Formation & Trapping | C3, C4 | 1. n-BuLi; 2. ArMgBr; 3. Electrophile (E+) | 3-E-4-Ar-pyridines (after removal of C2-substituent) | nih.gov |

| Ozonation | C3 (on morpholine ring) | Ozone (O3) | 4-(2-Chloropyridin-4-yl)morpholin-3-one | nih.govlibrary.wales |

Based on a comprehensive review of available scientific literature, detailed information focusing specifically on the chemical compound “this compound” and its applications as outlined is exceptionally scarce. The search results consistently point towards related but structurally distinct compounds, such as pyrimidine (B1678525) analogues or different isomers of chloropyridinyl-morpholine.

Consequently, generating a thorough and scientifically validated article that strictly adheres to the provided outline for "this compound" is not feasible with the currently available data. An article built on analogies to related compounds would not meet the strict requirement of focusing solely on the specified molecule.

Future Research Directions and Perspectives

Development of More Efficient and Sustainable Synthetic Methodologies

The synthesis of substituted pyridines is a cornerstone of pharmaceutical and agrochemical development. nih.gov Historically, methods for producing compounds like 2-(2-Chloro-4-pyridinyl)morpholine have involved multi-step processes that can be inefficient and generate significant waste. chempanda.comgoogle.com For instance, traditional chlorination of pyridine-N-oxides or hydroxypyridines often uses harsh reagents like phosphoryl chloride. chempanda.comwikipedia.org Future research will prioritize the development of greener and more atom-economical synthetic routes.

Key areas of focus include:

Multicomponent Reactions (MCRs): These reactions, where multiple starting materials react in a single step to form a complex product, offer a highly efficient route to heterocyclic compounds. rsc.org Developing an MCR strategy for this compound would significantly streamline its production. nih.gov

Catalytic C-H Functionalization: Direct C-H activation and functionalization are powerful tools that avoid the need for pre-functionalized starting materials. chemrxiv.org Research into palladium-catalyzed C-H arylation of pyridines provides a template for developing similar cost-effective and streamlined methods for creating pyridine-morpholine linkages. chemrxiv.org

Flow Chemistry: Continuous flow processes provide enhanced control over reaction parameters, leading to improved safety, higher yields, and easier scalability compared to traditional batch methods. researchgate.net The application of flow chemistry could revolutionize the synthesis of this and related compounds.

Advanced Automation and High-Throughput Experimentation in Synthesis and Characterization

The integration of automation into chemical synthesis is transforming drug discovery and materials science. oxfordglobal.com For this compound, these technologies promise to accelerate the optimization of synthetic routes and the characterization of new derivatives.

Future efforts will likely involve:

Automated Synthesis Platforms: Robotic systems can perform numerous reactions simultaneously, allowing for rapid screening of variables such as catalysts, solvents, temperatures, and stoichiometries. nih.gov This approach can quickly identify the optimal conditions for synthesizing the target compound with high precision and consistency. oxfordglobal.com

Integrated Analytical Techniques: Combining automated flow synthesis with in-line analytical tools like High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) allows for real-time monitoring and analysis of reactions. researchgate.netnih.gov This integration provides immediate feedback for process optimization and high-throughput screening. researchgate.net

Miniaturization and Nanoscale Synthesis: Performing reactions on a nanoscale, facilitated by non-contact dispensing technology, allows for the rapid evaluation of thousands of different reaction derivatives. nih.gov This miniaturized, automated approach saves significant amounts of chemicals and solvents, reducing the ecological footprint while generating vast amounts of data for analysis. nih.gov

Integration of Artificial Intelligence and Machine Learning for Reaction Prediction and Route Design

Artificial intelligence (AI) and machine learning (ML) are becoming indispensable tools in modern chemistry, capable of predicting reaction outcomes and designing novel synthetic pathways. rjptonline.org These technologies can sift through vast datasets to identify patterns that are not obvious to human researchers.

Prospective applications include:

Reaction Outcome Prediction: ML models can be trained to predict the rate, yield, and selectivity of chemical reactions based on the structures of reactants and reagents. eurekalert.orgchemeurope.com This predictive power can help chemists avoid unproductive experiments and focus on the most promising synthetic strategies. rjptonline.org

Retrosynthetic Analysis and Route Design: AI platforms can propose novel synthetic routes to a target molecule like this compound. nih.gov By learning from the vast body of published chemical reactions, these tools can design pathways that are more efficient or use cheaper, more readily available starting materials. acs.org

Data-Driven Optimization: By analyzing data from high-throughput experiments, AI algorithms can identify complex relationships between reaction parameters and outcomes, guiding further experimentation in a more streamlined and intelligent manner. chemai.io

| Technology | Application in Future Research | Potential Benefit |

| Automation | High-throughput screening of reaction conditions; automated synthesis of derivative libraries. nih.govnih.gov | Increased efficiency, precision, and speed; reduced waste. researchgate.netoxfordglobal.com |

| Flow Chemistry | Continuous, scalable production with integrated real-time analysis. researchgate.net | Enhanced safety, higher yields, precise process control. researchgate.net |

| AI/Machine Learning | Prediction of reaction outcomes; design of novel synthetic routes; data analysis. eurekalert.orgacs.org | Streamlined discovery process; reduced experimental cost; innovation in synthesis. rjptonline.orgchemeurope.com |

Exploration of Novel Reactivity and Transformation Pathways

While the primary reactivity of the 2-chloropyridine (B119429) moiety involves nucleophilic aromatic substitution (SNAr) to displace the chloride atom, future research will explore new ways to transform the molecule. chempanda.comwikipedia.org

Key avenues for exploration are:

Expanding SNAr Scope: Systematically investigating a broader range of nucleophiles (e.g., sulfur, carbon, and complex oxygen nucleophiles) under various conditions, including microwave irradiation, can lead to a diverse library of 4-morpholinylpyridine derivatives. sci-hub.se

Transition-Metal Catalysis: Building on recent successes, the use of transition metals like palladium can enable novel transformations that are not accessible through traditional methods. chemrxiv.org This includes cross-coupling reactions and direct C-H functionalization at other positions on the pyridine (B92270) ring.

Photoredox and Electrocatalysis: These emerging fields in synthetic chemistry use light or electricity to drive unique chemical reactions. Applying these techniques to this compound could unlock unprecedented reactivity and lead to the synthesis of novel molecular architectures.

Discovery of New Chemical Applications in Emerging Technologies

The pyridine scaffold is a privileged structure in medicinal chemistry and materials science. nih.gov Derivatives of 2-chloropyridine are already used as intermediates for pharmaceuticals and agrochemicals. wikipedia.org Future research will aim to discover applications for this compound and its derivatives in emerging high-tech fields.

Potential areas of application include:

Medicinal Chemistry: The morpholine (B109124) and pyridine motifs are present in many biologically active molecules. researchgate.net New derivatives could be synthesized and screened for activity against a range of therapeutic targets, including kinases, receptors, and enzymes, potentially leading to new treatments for cancer or infectious diseases. researchgate.net

Materials Science: Pyridine-containing compounds can function as ligands for catalysts or as components in organic electronic materials. Derivatives could be explored for use in organic light-emitting diodes (OLEDs), sensors, or novel catalytic systems.

Agrochemicals: Leveraging the known use of 2-chloropyridine in fungicides and insecticides, novel derivatives could be developed to address the ongoing need for new, more effective, and environmentally safer crop protection agents. wikipedia.org

Mechanistic Elucidation of Complex Reactions Involving the Compound

A deep understanding of reaction mechanisms is crucial for controlling chemical transformations and designing more efficient synthetic processes. Future research will employ a combination of computational and experimental techniques to unravel the intricate details of reactions involving this compound.

Focus areas will include:

Computational Modeling: Using tools like Density Functional Theory (DFT), researchers can model reaction pathways, calculate the energies of intermediates and transition states, and gain insight into the factors that control reactivity and selectivity. chemrxiv.orgchemrxiv.org This is particularly useful for understanding the SNAr mechanism, which proceeds through a Meisenheimer complex intermediate. researchgate.netresearchgate.net

Kinetic Studies: Detailed experimental rate studies can help determine the rate-determining step of a reaction and how it is influenced by substituents, solvents, and catalysts. researchgate.net For example, studies have shown that the rate-determining step in SNAr reactions of halopyridines can vary depending on the nucleophile used. sci-hub.se

In-Situ Spectroscopy: Techniques like NMR and IR spectroscopy can be used to observe reactions as they happen, potentially allowing for the direct detection of short-lived intermediates and providing concrete evidence for proposed mechanisms.

By pursuing these research directions, the scientific community can unlock the full potential of this compound, transforming it from a simple chemical intermediate into a versatile building block for the technologies and medicines of the future.

Q & A

Q. What are the recommended synthetic pathways for 2-(2-Chloro-4-pyridinyl)morpholine, and how can reaction conditions be optimized?

A common approach involves nucleophilic substitution, where morpholine reacts with a halogenated pyridine precursor (e.g., 2-chloro-4-iodopyridine) under basic conditions. Optimization may include:

- Solvent selection : Polar aprotic solvents like DMF or acetonitrile enhance nucleophilicity .

- Catalysis : CuI or Pd catalysts improve yields in cross-coupling reactions for halogenated pyridines .

- Temperature control : Reactions often proceed at 80–100°C to balance kinetics and side-product formation .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) isolates the product .

Q. How can the purity and structural identity of this compound be validated?

Use a combination of analytical techniques:

- HPLC/GC-MS : Confirm purity (>95%) and detect impurities .

- NMR spectroscopy : ¹H and ¹³C NMR verify substitution patterns (e.g., pyridine C2-Cl and morpholine ring protons) .

- X-ray crystallography : Resolve crystal structure ambiguities, as demonstrated for morpholinium picrate derivatives .

- Elemental analysis : Match calculated vs. observed C, H, N, Cl content .

Q. What safety protocols are critical when handling this compound?

- Personal protective equipment (PPE) : Gloves, lab coats, and goggles to avoid skin/eye contact .

- Ventilation : Use fume hoods to mitigate inhalation risks, especially during solvent evaporation .

- Waste disposal : Segregate halogenated waste and partner with certified disposal services .

- Emergency measures : Neutralize spills with inert adsorbents (e.g., vermiculite) and avoid aqueous rinses .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in drug discovery applications?

- Density Functional Theory (DFT) : Calculate electron density maps to identify nucleophilic/electrophilic sites on the pyridine and morpholine rings .

- Molecular docking : Screen against target proteins (e.g., kinases) to assess binding affinity, leveraging structural analogs like kinase inhibitors .

- ADMET profiling : Predict pharmacokinetics (e.g., logP, bioavailability) using software like Schrödinger’s QikProp .

Q. What strategies resolve contradictions in biological activity data for this compound derivatives?

Q. How can regioselective functionalization of the pyridine ring be achieved in this compound?

- Directed ortho-metalation : Use LiTMP to deprotonate C3-H, enabling substitution at C4 .

- Cross-coupling : Suzuki-Miyaura reactions with aryl boronic acids target C5 positions, leaving the C2-Cl intact .

- Protecting groups : Temporarily block the morpholine nitrogen to prevent undesired side reactions .

Q. What are the challenges in scaling up this compound synthesis for preclinical studies?

- Solvent scalability : Replace DMF with eco-friendly alternatives (e.g., 2-MeTHF) to reduce toxicity .

- Catalyst recycling : Immobilize Pd/Cu catalysts on silica to minimize metal leaching .

- Process analytics : Implement PAT (Process Analytical Technology) for real-time monitoring of reaction progress .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.